3,4-bis(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-component reactions. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . This method yields high to excellent purity products, which can be isolated by simple filtration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include apoptosis induction, reactive oxygen species scavenging, and anti-inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Exhibiting antileishmanial and antimalarial activities.
Uniqueness
3,4-BIS(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique structural features and the breadth of its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C25H21N3O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3,4-bis(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O/c1-16-8-12-18(13-9-16)22-21-23(27-26-22)25(29)28(20-6-4-3-5-7-20)24(21)19-14-10-17(2)11-15-19/h3-15,24H,1-2H3,(H,26,27) |
InChI Key |
DGKPKKSFPGDPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)C |
Origin of Product |
United States |
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